(+)-SK&F 10047 hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to "(+)-SK&F 10047 hydrochloride" involves complex chemical processes aimed at achieving specific molecular structures. These processes are designed to incorporate functional groups that confer the desired pharmacological properties. While specific synthesis pathways for "(+)-SK&F 10047 hydrochloride" are not detailed in the papers reviewed, related compounds such as SKF-525A have been synthesized through multi-step chemical reactions that involve careful selection of reagents and conditions to ensure the introduction of appropriate functional groups and achieve high yields (Dago et al., 2016).

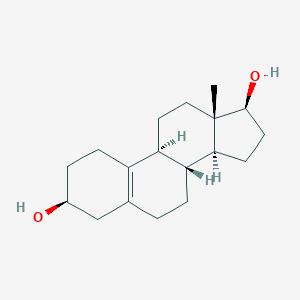

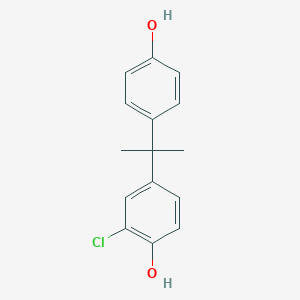

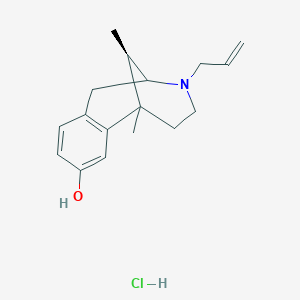

Molecular Structure Analysis

The molecular structure of "(+)-SK&F 10047 hydrochloride" and related compounds is characterized by the presence of specific functional groups that are crucial for their pharmacological activity. For example, the crystal and molecular structure of SKF-525A, a related inhibitor, reveals polar and non-polar interactions that are essential for its activity. Such structures are determined using crystallography and are crucial for understanding how these compounds interact with their biological targets (Rossi et al., 1987).

Chemical Reactions and Properties

Chemical reactions involving "(+)-SK&F 10047 hydrochloride" and similar compounds often result in the formation of complex mixtures. The reactivity and chemical properties of these compounds are influenced by their molecular structure, functional groups, and the presence of specific atoms or ions. Studies have shown that certain functional groups in these molecules can undergo specific chemical reactions, contributing to their pharmacological effects. The properties of these compounds in aqueous solutions, such as their interaction with other molecules and ions, are also of significant interest for understanding their behavior in biological systems (Florence, 1970).

Physical Properties Analysis

The physical properties of "(+)-SK&F 10047 hydrochloride," including solubility, melting point, and crystalline structure, are critical for its formulation and biological activity. The physical state and behavior of the compound under different conditions can significantly affect its pharmacological efficacy and interaction with biological targets. Studies on related compounds have provided insights into the factors that influence these physical properties, such as crystal structure and solvation effects (Takigawa et al., 1966).

Chemical Properties Analysis

The chemical properties of "(+)-SK&F 10047 hydrochloride," such as acidity, basicity, and reactivity towards other chemical entities, are fundamental to its pharmacological action. The interaction of the compound with receptors, enzymes, and other biological molecules is governed by these chemical properties, which determine its affinity, specificity, and overall biological activity. Research into similar compounds has shed light on how these chemical properties influence their pharmacological profiles and interactions within biological systems (Godzisz et al., 2003).

Applications De Recherche Scientifique

Organic Acid Applications in Oil and Gas Operations

Organic Acids for Stimulation Purposes

In another related study, the roles of organic acids in stimulation purposes are highlighted. The study reviews the advancements, technology, and challenges associated with organic acids in oil and gas operations. Similar to the previous research, this paper focuses on the use of organic acids like formic, acetic, citric, and lactic acids in stimulating operations. The acids are used for their ability to mitigate the limitations of hydrochloric acid in acidizing operations. The paper provides insights into various laboratory tests and field cases, exploring the kinetic behaviors of these acids and their applications in different operational contexts (Alhamad, Alrashed, Munif, & Miskimins, 2020).

Safety And Hazards

If inhaled, it is recommended to remove to fresh air; if breathing is difficult, give oxygen; if breathing stops, give artificial respiration . In case of skin contact, flush with copious amounts of water; remove contaminated clothing and shoes; call a physician . If swallowed, wash out mouth with copious amounts of water; call a physician .

Propriétés

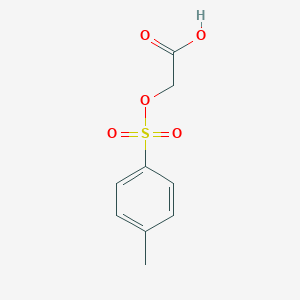

IUPAC Name |

(13R)-1,13-dimethyl-10-prop-2-enyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO.ClH/c1-4-8-18-9-7-17(3)12(2)16(18)10-13-5-6-14(19)11-15(13)17;/h4-6,11-12,16,19H,1,7-10H2,2-3H3;1H/t12-,16?,17?;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTGMHFIGNYXMJV-UYBBCXEVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CC3=C(C1(CCN2CC=C)C)C=C(C=C3)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C2CC3=C(C1(CCN2CC=C)C)C=C(C=C3)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70474678 |

Source

|

| Record name | (+)-SK&F 10047 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+)-SK&F 10047 hydrochloride | |

CAS RN |

133005-41-1 |

Source

|

| Record name | (+)-SK&F 10047 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(Hydroxymethyl)phenoxy]phenol](/img/structure/B29862.png)